
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate is a chemical compound known for its use as an insecticide. It belongs to the class of isoxazole organothiophosphate insecticides and is recognized for its broad-spectrum activity against various pests, including aphids and scale insects . The compound is particularly effective due to its ability to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system in insects .
Méthodes De Préparation
The synthesis of O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate involves several steps. One common method includes the reaction of 4-chloro-5-phenyl-3-isoxazole with diethyl phosphorochloridothioate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Industrial production methods often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for commercial use .
Analyse Des Réactions Chimiques
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its oxon derivative, which is often more toxic to insects.
Substitution: The chlorine atom in the isoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions include oxon derivatives, hydroxy derivatives, and various substituted isoxazoles .
Applications De Recherche Scientifique
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate has several scientific research applications:
Mécanisme D'action
The primary mechanism of action of O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate involves the inhibition of cholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the nervous system. By inhibiting cholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the active site of cholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparaison Avec Des Composés Similaires
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Isoxathion: Another isoxazole organothiophosphate insecticide with a similar mechanism of action.
Chlorpyrifos: An organophosphate insecticide that also inhibits cholinesterase but has a different chemical structure.
The uniqueness of this compound lies in its specific isoxazole ring structure, which contributes to its effectiveness and selectivity as an insecticide .
Propriétés
Numéro CAS |
32306-22-2 |
|---|---|
Formule moléculaire |
C13H15ClNO4PS |
Poids moléculaire |
347.75 g/mol |
Nom IUPAC |
(4-chloro-5-phenyl-1,2-oxazol-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H15ClNO4PS/c1-3-16-20(21,17-4-2)19-13-11(14)12(18-15-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
VZPJAVWCVPDIBM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=NOC(=C1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
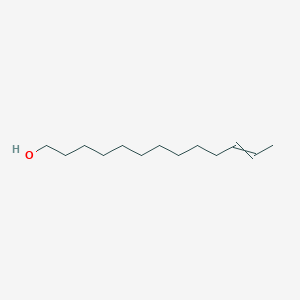
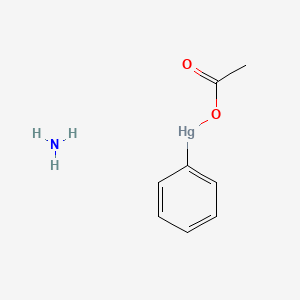
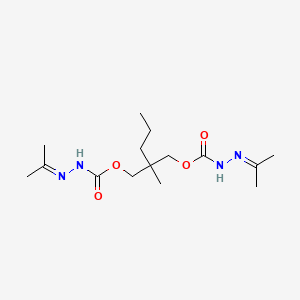
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
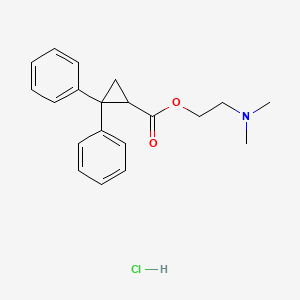

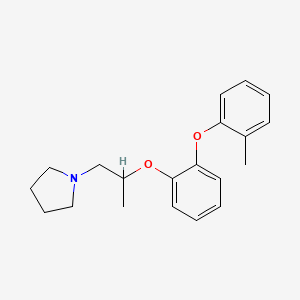
![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
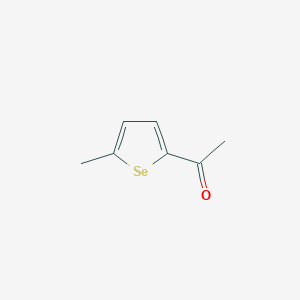
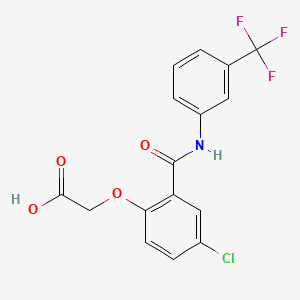
![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)

